molecular formula C11H11N3O B2907038 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1118787-36-2

2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B2907038
CAS RN: 1118787-36-2
M. Wt: 201.229
InChI Key: YKEFNZSJNQANEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one” are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions . For example, a Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve the calculation of wavenumbers, which can be supported by experimental analysis of the vibrational modes of the compound .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon–carbon bonds using palladium catalysis. The compound can be utilized as a precursor for boron reagents that are essential for these reactions. Its structure allows for the introduction of an aminophenyl group into the coupling process, which can be pivotal in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals .

Medicinal Chemistry: Antitubercular Agents

In medicinal chemistry, this compound’s framework is beneficial for creating imidazopyridine derivatives. These derivatives have shown promise as antitubercular agents. The aminophenyl group can interact with biological targets in Mycobacterium tuberculosis, potentially leading to new treatments for tuberculosis .

Development of Anti-Trypanosomal Agents

The aminophenyl moiety of this compound is also significant in the synthesis of anti-HAT (human African trypanosomiasis) agents. Its structural features allow for the development of new molecules that can inhibit the growth of Trypanosoma brucei, the parasite responsible for trypanosomiasis .

Anti-Malarial Research

This compound’s derivatives can be explored for their anti-malarial properties. The aminophenyl group can be modified to target Plasmodium spp., the causative agent of malaria. Researchers can use this compound as a starting point for developing new drugs with novel mechanisms of action against resistant strains of malaria .

Sensing Applications

Boronic acids derived from such compounds have applications in sensing technologies. They can interact with diols and strong Lewis bases, leading to their use in various homogeneous assays or heterogeneous detection systems. This compound can contribute to the development of new sensors for biological or chemical analytes .

properties

IUPAC Name

2-(3-aminophenyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEFNZSJNQANEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

CAS RN

1118787-36-2
Record name 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
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